

# Mass Spectrometry of 3-(4-Methylphenoxy)azetidine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930

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## Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **3-(4-Methylphenoxy)azetidine**, a key structural motif in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry. It also details a generalized experimental protocol for the analysis of this and similar small molecules, ensuring a robust framework for researchers. This guide is intended to serve as a foundational resource for the structural elucidation and analytical characterization of **3-(4-Methylphenoxy)azetidine** and its derivatives.

## Introduction

**3-(4-Methylphenoxy)azetidine** is a heterocyclic compound of interest in drug discovery due to the prevalence of the azetidine ring and the phenoxy moiety in bioactive molecules. Mass spectrometry is an indispensable analytical technique for the characterization of such novel chemical entities, providing critical information about molecular weight and structure through fragmentation analysis. This guide will explore the theoretical mass spectrometric behavior of **3-(4-Methylphenoxy)azetidine**, offering insights into its expected fragmentation patterns under electron ionization (EI).

# Predicted Mass Spectrometric Fragmentation of 3-(4-Methylphenoxy)azetidine

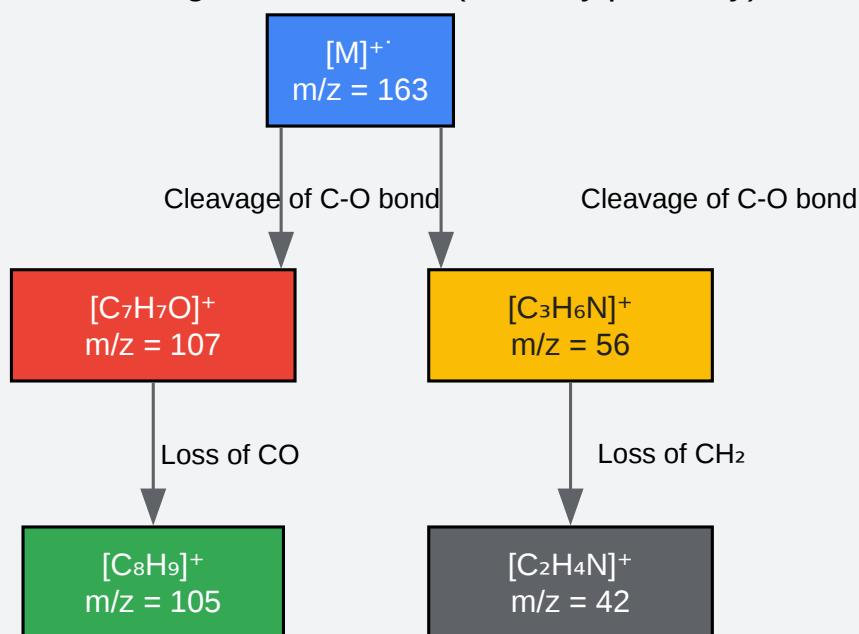
The fragmentation of **3-(4-Methylphenoxy)azetidine** in a mass spectrometer is predicted to be driven by the presence of the aromatic ring, the ether linkage, and the azetidine ring. The molecular ion ( $[M]^{+}\cdot$ ) is expected to be observable due to the stabilizing effect of the aromatic ring. Key fragmentation pathways are likely to involve cleavage of the azetidine ring and the ether bond.

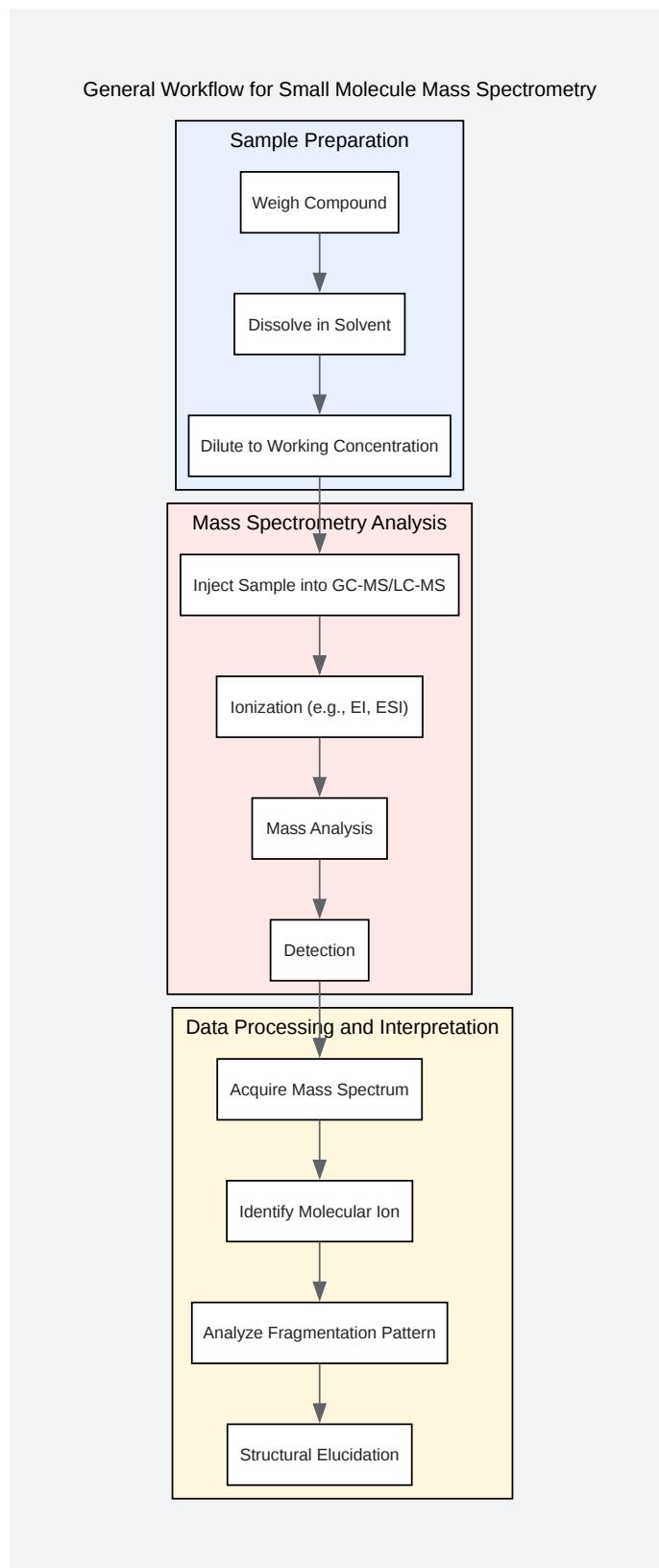
The primary fragmentation pathways for **3-(4-Methylphenoxy)azetidine** are predicted to involve:

- Alpha-cleavage adjacent to the azetidine nitrogen: This is a common fragmentation pathway for cyclic amines, leading to the opening of the strained four-membered ring.
- Cleavage of the C-O ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the p-cresol moiety and the azetidine ring.
- Fragmentation of the azetidine ring: The strained azetidine ring can undergo ring-opening followed by further fragmentation to yield smaller, stable ions.
- Benzylic-type cleavage: The methyl group on the phenyl ring can influence fragmentation, although to a lesser extent than the primary functional groups.

A visual representation of these predicted pathways is provided in the diagram below.

## Predicted Fragmentation of 3-(4-Methylphenoxy)azetidine



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